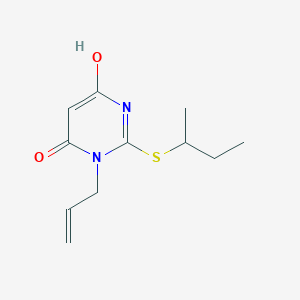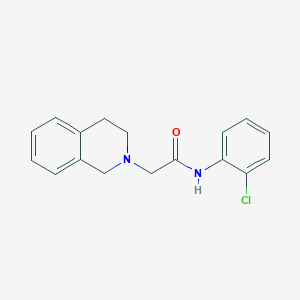
3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinones. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been found to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, while inhibiting the expression of anti-apoptotic proteins such as Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone in lab experiments is its potent antitumor and anti-inflammatory activity. This makes it a potential candidate for the development of novel anticancer and anti-inflammatory drugs. However, one of the limitations of using this compound is its low solubility in aqueous solvents, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions that can be explored in the field of 3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone research. One possible direction is to investigate the potential of this compound in combination therapy with other anticancer and anti-inflammatory drugs. Additionally, further studies can be conducted to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of novel formulations and delivery systems can be explored to improve the solubility and bioavailability of this compound.
Synthesemethoden
The synthesis of 3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone involves the reaction of 2-sec-butylthio-3,4-dihydropyrimidin-1(2H)-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant antitumor activity against various cancer cell lines such as A549, HeLa, and MCF-7. Additionally, this compound has been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-butan-2-ylsulfanyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-4-6-13-10(15)7-9(14)12-11(13)16-8(3)5-2/h4,7-8,14H,1,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLWJCBEIHFRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC(=CC(=O)N1CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-2-(sec-butylthio)-6-hydroxy-4(3H)-pyrimidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6076348.png)

![3-ethyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-indole-2-carboxamide](/img/structure/B6076357.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6076360.png)
![potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6076367.png)
![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B6076374.png)
![7-{hydroxy[4-(trifluoromethyl)phenyl]acetyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076382.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6076388.png)
![3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B6076397.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(2-pyridinylmethyl)prolinamide](/img/structure/B6076401.png)
![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6076417.png)
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(5-methyl-2-furyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6076420.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinyl}propanamide](/img/structure/B6076421.png)
![isopropyl 4-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-3-oxobutanoate](/img/structure/B6076437.png)